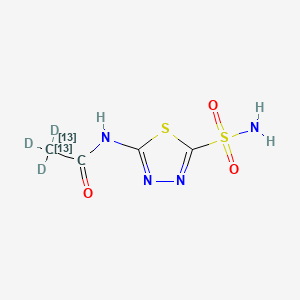

Acetazolamide-13C2,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H6N4O3S2 |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1 |

InChI Key |

BZKPWHYZMXOIDC-SCDGQEOFSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetazolamide-13C2,d3 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetazolamide-13C2,d3, a stable isotope-labeled derivative of the carbonic anhydrase inhibitor, Acetazolamide. This document details its chemical properties, primary applications in research, and provides explicit experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a specialized chemical reagent in which two carbon atoms and three hydrogen atoms of the acetazolamide molecule have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic labeling imbues the molecule with a distinct, higher molecular weight without altering its chemical reactivity.

The primary and most critical application of this compound in a research setting is its use as an internal standard for quantitative analysis.[1] In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of the labeled standard to a sample allows for precise and accurate quantification of the unlabeled (native) acetazolamide. The labeled compound co-elutes with the native analyte and exhibits similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for both native Acetazolamide and its stable isotope-labeled counterpart.

Table 1: Chemical and Physical Properties

| Property | Acetazolamide | This compound |

| Molecular Formula | C₄H₆N₄O₃S₂ | C₂¹³C₂H₃D₃N₄O₃S₂ |

| Molecular Weight | 222.25 g/mol | 227.25 g/mol [1] |

| CAS Number | 59-66-5 | Not available |

| Appearance | White to yellowish-white crystalline powder | Solid |

Table 2: Pharmacokinetic Parameters of Acetazolamide

| Parameter | Value |

| Bioavailability | Well absorbed orally[5] |

| Plasma Half-life | 6-9 hours[5] |

| Metabolism | Does not undergo metabolic alteration[5] |

| Excretion | Primarily via renal excretion[5] |

Experimental Protocols

The following is a detailed experimental protocol for the quantification of Acetazolamide in human plasma using a stable isotope-labeled internal standard, such as this compound, by LC-MS/MS. This protocol is adapted from a validated method.[2]

Objective

To accurately quantify the concentration of Acetazolamide in human plasma samples for pharmacokinetic or toxicokinetic studies.

Materials and Reagents

-

Acetazolamide (analytical standard)

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 analytical column

-

SPE manifold

-

Vortex mixer

-

Centrifuge

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Acetazolamide and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Acetazolamide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Spiking: Spike blank human plasma with the Acetazolamide working solutions to create CC standards (typically 8-10 non-zero concentrations) and QC samples (at least three concentration levels: low, medium, and high).

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v) at a flow rate of 0.8 mL/min.[2]

-

Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

-

MRM Transitions:

-

Acetazolamide: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.

-

Data Analysis

-

Integrate the peak areas for both Acetazolamide and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted linear regression model.

-

Determine the concentration of Acetazolamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Acetazolamide

Acetazolamide functions by inhibiting the enzyme carbonic anhydrase. This inhibition has several physiological effects, including diuresis and a reduction in the formation of aqueous humor in the eye. The following diagram illustrates the simplified signaling pathway.

Diagram 1: Simplified mechanism of action of Acetazolamide in the renal proximal tubule.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical workflow for using this compound as an internal standard in a typical bioanalytical experiment.

Diagram 2: Experimental workflow for the quantification of Acetazolamide using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Acetazolamide-13C2,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the isotopically labeled compound, Acetazolamide-13C2,d3. This stable-labeled internal standard is crucial for quantitative analyses in drug metabolism and pharmacokinetic (DMPK) studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioassays.

Introduction

This compound is a stable isotope-labeled version of Acetazolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions. The incorporation of two carbon-13 (¹³C) atoms and three deuterium (d) atoms into the acetazolamide molecule allows it to be used as an internal standard in quantitative bioanalysis. Its identical chemical properties to the unlabeled drug ensure co-elution during chromatographic separation and similar ionization efficiency in mass spectrometry, while its distinct mass allows for accurate quantification.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of the precursor molecule, 5-amino-1,3,4-thiadiazole-2-sulfonamide, using an appropriately labeled acetylating agent.

Core Reaction

The fundamental reaction involves the N-acylation of the primary amine group of 5-amino-1,3,4-thiadiazole-2-sulfonamide with acetic anhydride-13C2,d3.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide in a suitable anhydrous solvent such as acetonitrile.

-

Addition of Acetylating Agent: To the stirred solution, add a stoichiometric equivalent of acetic anhydride-13C2,d3. The reaction can be catalyzed by the addition of a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., sulfuric acid) to facilitate the acylation of the sulfonamide.[1]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1 to 2 hours to ensure complete conversion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product can then be subjected to purification.

| Parameter | Value/Condition |

| Starting Material | 5-amino-1,3,4-thiadiazole-2-sulfonamide |

| Acetylating Agent | Acetic anhydride-13C2,d3 |

| Solvent | Anhydrous Acetonitrile |

| Catalyst (optional) | Zinc Chloride or Sulfuric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

Table 1: Summary of Synthetic Parameters.

Purification of this compound

Purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and residual solvents. The two primary methods for purification are recrystallization and high-performance liquid chromatography (HPLC).

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

-

Solvent Selection: A suitable solvent system for the recrystallization of Acetazolamide is a mixture of ethanol and water.

-

Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. Slowly add hot water to the solution until turbidity persists. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of cold ethanol-water mixture. f. Dry the crystals under vacuum to remove residual solvent.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, reversed-phase HPLC is the method of choice.

-

Column: A C18 reversed-phase column is typically used for the separation of Acetazolamide.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (pH 3-4.5).[3] The exact ratio can be optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and water (80:20 v/v) has been reported.

-

Detection: The eluting compound is detected using a UV detector, typically at a wavelength of 265 nm.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction under reduced pressure to yield the highly purified product.

| Parameter | Value/Condition |

| Purification Method | Recrystallization or HPLC |

| Recrystallization Solvent | Ethanol/Water |

| HPLC Column | C18 Reversed-Phase |

| HPLC Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 80:20 v/v) |

| HPLC Detection | UV at 265 nm |

Table 2: Summary of Purification Parameters.

Quality Control and Data

The purity and identity of the final this compound product should be confirmed using appropriate analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (227.25 g/mol for the labeled compound) and assess the isotopic enrichment and chemical purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of the isotopic labels.

While specific yield and purity data for the custom synthesis of this compound are not publicly available, typical yields for N-acylation reactions of sulfonamides can range from good to excellent, often exceeding 70%.[2] The purity of the final product after HPLC purification is expected to be greater than 98%.

Conclusion

The synthesis and purification of this compound are critical processes for providing a high-quality internal standard for bioanalytical applications. The described methods, involving the N-acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with labeled acetic anhydride followed by recrystallization or HPLC purification, provide a reliable pathway to obtain this essential analytical tool. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house preparation or for understanding the manufacturing process of this important isotopically labeled compound.

References

An In-depth Technical Guide to Acetazolamide-13C2,d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acetazolamide-13C2,d3, a stable isotope-labeled derivative of the carbonic anhydrase inhibitor, Acetazolamide. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.

Core Chemical and Physical Properties

This compound is a specially synthesized version of Acetazolamide where two carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic labeling makes it an invaluable tool in a variety of analytical and research applications, particularly as an internal standard for quantitative analysis by mass spectrometry.[1]

The physical and chemical properties of this compound are largely comparable to its unlabeled counterpart. It is typically supplied as a white to off-white solid or crystalline powder.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂¹³C₂H₃D₃N₄O₃S₂ | [1] |

| Molecular Weight | 227.25 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | Inferred from unlabeled Acetazolamide[2][3] |

| Solubility | Soluble in DMSO and methanol. | [4][5] |

| Isotopic Purity | Typically ≥98% for deuterated forms; high purity is expected for the ¹³C labeled positions as well. | Inferred from Acetazolamide-d3 Certificate of Analysis[4][6] |

| Storage | Store at -20°C for long-term stability. | [3] |

Mechanism of Action and Biological Relevance

The biological activity of this compound is identical to that of unlabeled Acetazolamide. It functions as a potent inhibitor of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide.[7][8][9] This inhibition leads to a diuretic effect and a reduction in the formation of aqueous humor in the eye, making Acetazolamide a therapeutic agent for glaucoma, epilepsy, and altitude sickness.[7][9] The isotopic labeling in this compound does not alter its mechanism of action; its primary role in a research setting is to serve as a tracer or an internal standard in pharmacokinetic and metabolic studies.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 7. Acetazolamide - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Acetazolamide-13C2,d3 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for Acetazolamide-13C2,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. This document outlines the expected quantitative data, detailed experimental protocols for its verification, and visual representations of key processes and concepts.

Certificate of Analysis: Data Presentation

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables present typical data found in a CoA for this isotopically labeled compound.

Table 1: Chemical Identity and Properties

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide-1,2-13C2, N-acetyl-d3 |

| Molecular Formula | C₂¹³C₂H₃D₃N₄O₃S₂ |

| Molecular Weight | 227.28 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity Assessment

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹³C, ≥98 atom % D | Conforms |

| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

Table 3: Isotopic Enrichment

| Isotopic Species | Method | Specification | Result |

| ¹³C Enrichment | Mass Spectrometry / NMR | ≥99% | 99.2% |

| Deuterium Enrichment | Mass Spectrometry / NMR | ≥98% | 98.5% |

| Unlabeled (d0) | Mass Spectrometry | ≤1% | 0.3% |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound purity and identity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the retention time of the main peak.

-

Calculate the area of the main peak and any impurity peaks.

-

The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Mass Analyzer: Set to a high-resolution mode to resolve isotopic peaks.

-

Procedure:

-

Infuse a dilute solution of this compound directly into the mass spectrometer or inject it through the LC system.

-

Acquire the full scan mass spectrum.

-

Confirm the presence of the molecular ion corresponding to the expected mass of this compound (m/z ~228.0 for [M+H]⁺).

-

Analyze the isotopic distribution of the molecular ion peak to determine the percentage of ¹³C and deuterium incorporation. The relative intensities of the M, M+1, M+2, etc. peaks are used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To confirm the absence of protons at the deuterated positions and the overall proton environment of the molecule. The methyl singlet seen in unlabeled Acetazolamide will be absent.

-

¹³C NMR: To confirm the enrichment of the two labeled carbon atoms. The signals for the labeled carbonyl and thiadiazole ring carbons will be significantly enhanced.

-

-

Procedure:

-

Dissolve a small amount of this compound in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Compare the obtained spectra with the expected chemical shifts and coupling patterns for the labeled compound to confirm its structure and the location of the isotopic labels.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of Acetazolamide's mechanism, the analytical workflow for its labeled analogue, and the logical structure of a Certificate of Analysis.

Signaling Pathway: Mechanism of Action of Acetazolamide

Experimental Workflow: Purity Assessment of this compound

Logical Relationship: Certificate of Analysis Structure

A Technical Guide to the Mechanism of Action of Acetazolamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide is a sulfonamide derivative and a potent, reversible inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1] Since its discovery, it has been utilized in the management of several conditions, including glaucoma, edema due to congestive heart failure, certain types of epilepsy, and altitude sickness.[2][3] This guide provides an in-depth examination of the molecular mechanism of acetazolamide, its physiological ramifications, and the experimental methodologies used to characterize its inhibitory action.

The Molecular Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[4] This reaction is fundamental to pH regulation, fluid secretion, and CO₂ transport.

The Catalytic Site of Carbonic Anhydrase

The active site of most carbonic anhydrase isoforms contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or a hydroxide ion, depending on the pH. This zinc-bound hydroxide is the key nucleophile that attacks a CO₂ molecule, leading to the formation of bicarbonate.

Acetazolamide's Interaction with the Active Site

Acetazolamide's inhibitory action stems from its high affinity for the zinc ion in the carbonic anhydrase active site.[5] The deprotonated sulfonamide group (SO₂NH⁻) of acetazolamide binds directly to the Zn²⁺ ion, displacing the catalytically essential hydroxide ion.[6] This binding effectively blocks the entry of CO₂ into the active site, thereby inhibiting the enzyme's catalytic activity.[7] The interaction is highly specific, and acetazolamide exhibits varying affinities for different carbonic anhydrase isoforms.[4]

Quantitative Analysis of Acetazolamide Inhibition

The inhibitory potency of acetazolamide is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Acetazolamide is a potent inhibitor of several human (h) CA isoforms, with Ki values typically in the nanomolar range.

| Isoform | Inhibition Constant (Ki) in nM | Primary Location |

| hCA I | 250 | Red blood cells |

| hCA II | 12[4][8] | Kidney, ciliary body, red blood cells[4][8] |

| hCA IV | 74[4][8] | Apical membrane of epithelial cells (kidney, lung)[4][8] |

| hCA IX | 25-30[9][10] | Tumor cells |

| hCA XII | 5.7 - 39.1[11] | Tumor cells, kidney |

| Note: Ki values can vary slightly depending on the assay conditions. |

Physiological and Therapeutic Effects of Acetazolamide

By inhibiting carbonic anhydrase, acetazolamide disrupts critical physiological processes in various tissues, leading to its therapeutic effects.

Renal Effects and Diuresis

In the proximal convoluted tubule of the kidney, carbonic anhydrase (primarily CA II and CA IV) is essential for the reabsorption of sodium bicarbonate.[1][4] Inhibition of CA by acetazolamide reduces the reabsorption of bicarbonate, leading to its increased excretion in the urine.[3][12] This results in alkaline diuresis, an increase in urine pH, and a mild metabolic acidosis.[1][3] The excretion of sodium, potassium, and water is also consequently increased.[13]

Figure 1: Renal Bicarbonate Reabsorption and Site of Acetazolamide Action.

Ocular Effects and Glaucoma Treatment

In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[14] By inhibiting this enzyme, acetazolamide reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.[13][15] This makes it an effective treatment for glaucoma.[14][15] A 20-30% reduction in intraocular pressure from baseline can be achieved with acetazolamide treatment.[14]

Central Nervous System Effects

Acetazolamide can cross the blood-brain barrier and inhibit carbonic anhydrase in the central nervous system (CNS). This leads to a decrease in the formation of cerebrospinal fluid (CSF) and can cause metabolic acidosis in the brain.[13] These effects are thought to contribute to its efficacy in treating idiopathic intracranial hypertension and certain forms of epilepsy.[3][13]

Experimental Protocols for Characterizing Acetazolamide's Action

The inhibitory effects of acetazolamide on carbonic anhydrase are characterized using a variety of in vitro assays.

Stopped-Flow CO₂ Hydration Assay

This is a gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer containing a pH indicator and the enzyme. The change in absorbance of the pH indicator is monitored over a short period.

Detailed Protocol:

-

Reagent Preparation:

-

Buffer A: 20 mM HEPES or other suitable buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM p-nitrophenol).

-

Buffer B (Substrate): The same buffer as A, saturated with CO₂ by bubbling the gas through it for at least 30 minutes on ice.

-

Enzyme Solution: A stock solution of purified carbonic anhydrase isoform of known concentration.

-

Inhibitor Solution: A stock solution of acetazolamide in a suitable solvent (e.g., DMSO).

-

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

Procedure:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe with Buffer A containing the enzyme (and inhibitor for inhibition studies) and the other syringe with Buffer B.

-

Initiate rapid mixing. The instrument will record the change in absorbance at the wavelength appropriate for the pH indicator over time (typically milliseconds to seconds).

-

The initial rate of the reaction is determined from the slope of the kinetic trace.

-

-

Data Analysis:

-

Enzyme activity is calculated from the initial rates.

-

For inhibition studies, the assay is performed with varying concentrations of acetazolamide.

-

The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Figure 2: Experimental Workflow for Stopped-Flow CO₂ Hydration Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (acetazolamide) is titrated into a solution of the protein (carbonic anhydrase) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly.

Detailed Protocol:

-

Sample Preparation:

-

Prepare solutions of purified carbonic anhydrase (typically 10-20 µM) and acetazolamide (typically 100-200 µM) in the same buffer to avoid heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.

-

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

Load the carbonic anhydrase solution into the sample cell and the acetazolamide solution into the injection syringe.

-

Set the experimental temperature.

-

A series of small, precise injections of the acetazolamide solution into the sample cell are performed.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd, which is equivalent to Ki for competitive inhibitors), stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

-

Conclusion

Acetazolamide's mechanism of action as a carbonic anhydrase inhibitor is well-characterized, involving high-affinity binding to the zinc ion in the enzyme's active site. This potent inhibition disrupts fundamental physiological processes, leading to its therapeutic applications in a range of disorders. The quantitative analysis of its inhibitory activity and the detailed understanding of its physiological effects continue to be areas of active research, with implications for the development of new and more selective carbonic anhydrase inhibitors.

References

- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. tandfonline.com [tandfonline.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. A Case Study on the Use of Binding Free Energies to Screen Inhibitors of Human Carbonic Anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. droracle.ai [droracle.ai]

- 14. droracle.ai [droracle.ai]

- 15. droracle.ai [droracle.ai]

Understanding stable isotope labeling for quantitative proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental protocols, and data analysis strategies of stable isotope labeling for quantitative proteomics. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these powerful techniques.

Introduction to Stable Isotope Labeling

Stable isotope labeling has become an indispensable tool in mass spectrometry (MS)-based quantitative proteomics.[1] The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into proteins or peptides.[2][3] This incorporation creates a predictable mass shift that allows for the differentiation and accurate quantification of proteins from different samples within a single MS analysis.[1] By comparing the signal intensities of the "heavy" labeled peptides with their "light" (natural abundance) counterparts, researchers can determine the relative abundance of proteins across various experimental conditions.[4]

The primary strategies for introducing stable isotopes can be broadly categorized into:

-

Metabolic Labeling: Isotopes are incorporated in vivo as cells synthesize new proteins. The most prominent example is SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[5]

-

Chemical Labeling: Isotopes are chemically conjugated to proteins or peptides in vitro after extraction. Common methods include iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags).[6][7]

-

Enzymatic Labeling: An enzyme is used to introduce a heavy isotope, such as incorporating ¹⁸O at the C-terminus of peptides during tryptic digestion.[3]

Core Techniques and Methodologies

This section details the most widely used stable isotope labeling techniques, outlining their principles, workflows, and key advantages and disadvantages.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

SILAC is a metabolic labeling approach that provides high accuracy by incorporating isotope-labeled amino acids directly into proteins during cell culture.[4][8][9]

Principle: Two populations of cells are cultivated in media that are identical except for specific essential amino acids. One medium contains the natural ("light") amino acids (e.g., ¹²C₆-Arginine), while the other contains stable isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-Arginine).[4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[4][8]

Experimental Workflow: The SILAC workflow is divided into two main phases: an adaptation phase and an experimental phase.[8][10][11]

-

Adaptation Phase: Cells are grown for at least five divisions in specialized "light" or "heavy" SILAC media to ensure near-complete incorporation (>95%) of the labeled amino acids.[10][11]

-

Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Pooling: Equal numbers of cells or equal amounts of protein lysate from the "light" and "heavy" populations are combined.[10] This early-stage mixing minimizes downstream experimental variability.[4]

-

Protein Extraction and Digestion: The combined proteins are extracted and digested, typically with trypsin, to generate peptides.[10]

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides differing only by the isotopic label are chemically identical and co-elute.[6]

-

Quantification: The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[4]

iTRAQ and TMT (Isobaric Chemical Labeling)

iTRAQ and TMT are powerful chemical labeling techniques that enable multiplexed analysis, allowing for the simultaneous comparison of multiple samples.[6][7][12]

Principle: Both methods use a set of isobaric tags, which have the same total mass but differ internally in the mass of their reporter and balance/normalizer regions.[6][13] These tags consist of:

-

An amine-reactive group that covalently binds to the N-terminus and lysine ε-amino groups of peptides.[13]

-

A mass reporter group with a unique isotopic composition for each tag.

-

A mass balance/normalizer group that ensures all tags in a set have the same total mass.

During MS1 analysis, peptides labeled with different isobaric tags are indistinguishable (e.g., a peptide from sample A, B, C, and D will appear as a single precursor ion). However, upon fragmentation in the MS/MS analysis, the reporter ions are cleaved and their unique masses are detected. The intensity of these reporter ions corresponds to the relative abundance of the peptide in each of the pooled samples.[7][13]

Experimental Workflow:

-

Protein Extraction and Digestion: Proteins are extracted from each sample (e.g., up to 8 for iTRAQ 8-plex, up to 18 for TMTpro) and digested into peptides.[12][14]

-

Peptide Labeling: Each peptide digest is individually labeled with a different isobaric tag.[14]

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.[14]

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13][14]

-

LC-MS/MS Analysis: The peptide mixture (or each fraction) is analyzed by LC-MS/MS.

-

Quantification: During MS/MS, the reporter ions are released and measured. The relative abundance of a given peptide across the different samples is determined by comparing the intensities of the corresponding reporter ions.[7]

Data Presentation and Analysis

Quantitative proteomics data analysis is a multi-step process that transforms raw mass spectra into meaningful biological insights.[15] The typical workflow includes peak detection, peptide identification against a protein database, and normalization to correct for experimental variations.[15][16]

The final output is typically a table of identified proteins with their corresponding abundance ratios between the different conditions.

Table 1: Example SILAC Quantitative Data Summary

| Protein ID | Gene Name | Description | Heavy/Light Ratio | Log₂(Ratio) | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 1.34 | 0.001 | Up |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.950 | Unchanged |

| P08238 | HSP90B1 | Endoplasmin | 0.45 | -1.15 | 0.005 | Down |

| P62258 | KRT14 | Keratin, type I cytoskeletal 14 | 3.12 | 1.64 | <0.001 | Up |

Table 2: Example TMT 6-plex Quantitative Data Summary

| Protein ID | Gene Name | TMT-126 (Control) | TMT-127 (Treat A) | TMT-128 (Treat B) | TMT-129 (Treat C) | Regulation vs Control |

| P00533 | EGFR | 1.00 | 1.15 | 2.89 | 3.50 | Up |

| P27361 | GRB2 | 1.00 | 0.98 | 1.95 | 2.10 | Up |

| P42336 | MAPK1 | 1.00 | 2.13 | 0.89 | 0.95 | Up (Treat A) |

| Q07817 | CASP3 | 1.00 | 0.55 | 0.48 | 0.45 | Down |

Detailed Experimental Protocol: SILAC

This protocol provides a generalized methodology for a SILAC experiment. Specific details may need optimization based on the cell line and experimental goals.

Materials:

-

SILAC-certified dialyzed Fetal Bovine Serum (FBS)

-

SILAC DMEM or RPMI-1640 medium lacking L-Lysine and L-Arginine

-

"Light" L-Lysine (¹²C₆, ¹⁴N₂) and L-Arginine (¹²C₆, ¹⁴N₄)

-

"Heavy" L-Lysine (¹³C₆, ¹⁵N₂) and L-Arginine (¹³C₆, ¹⁵N₄)

-

Cell line of interest

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Trypsin, sequencing grade

-

Reagents for LC-MS/MS analysis (e.g., formic acid, acetonitrile)

Protocol:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base medium with either light or heavy amino acids and dialyzed FBS.

-

Cell Adaptation (2-3 weeks):

-

Experiment Execution:

-

Plate equal numbers of adapted "light" (control) and "heavy" (experimental) cells.

-

Apply the desired treatment or stimulus to the "heavy" cells while maintaining the "light" cells as a control.

-

-

Harvesting and Pooling:

-

Wash cells with ice-cold PBS.

-

Harvest the cells and count them accurately.

-

Combine the "light" and "heavy" cell populations in a precise 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

Quantify the total protein concentration (e.g., using a BCA assay).

-

Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide).

-

Digest the proteins into peptides overnight using trypsin.[10]

-

-

Peptide Cleanup and LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

Lyophilize the peptides and reconstitute them in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid).[10]

-

Analyze the sample on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

-

Data Analysis:

-

Process the raw MS data using software like MaxQuant.

-

The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios, which reflect the relative change in protein abundance.

-

Application Example: EGFR Signaling Pathway

Stable isotope labeling is frequently used to study dynamic cellular processes like signal transduction. The Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation and often dysregulated in cancer, is a common target for such studies.[17]

Upon binding its ligand (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[18][19][20] These phosphotyrosine sites act as docking points for downstream signaling proteins like GRB2, SHC, and STATs, initiating a cascade that affects cell proliferation, survival, and migration.[19][20]

Using SILAC, researchers can compare the proteome or phosphoproteome of cells before and after EGF stimulation. This allows for the precise quantification of changes in protein expression or phosphorylation levels across the entire pathway, revealing how the network responds to the stimulus.[21]

References

- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 7. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 13. iTRAQ and TMT < Proteomics [medicine.yale.edu]

- 14. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]

- 15. How to Analyze Quantitative Proteomics Data | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Preprocessing of Protein Quantitative Data Analysis - Creative Proteomics [creative-proteomics.com]

- 17. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 18. nautilus.bio [nautilus.bio]

- 19. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abeomics.com [abeomics.com]

- 21. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Acetazolamide-13C2,d3 as a Tracer in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Acetazolamide-13C2,d3, a stable isotope-labeled tracer, in metabolic research and drug development. By incorporating Carbon-13 (¹³C) and Deuterium (d) isotopes, this molecule serves as a powerful tool for precise quantification and metabolic profiling.

Introduction to Acetazolamide and Isotopic Labeling

Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide to carbonic acid.[1] This mechanism of action underlies its clinical use as a diuretic and for treating conditions like glaucoma, epilepsy, and altitude sickness.[2] Stable isotope labeling involves replacing atoms in a drug molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or Hydrogen with Deuterium.[3] this compound is specifically designed for use as a tracer in metabolic studies and as an internal standard for quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The use of such labeled compounds is instrumental in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision.[5][6]

Core Applications in Metabolic Research

The primary application of this compound in metabolic studies is to delineate its pharmacokinetic profile. Since Acetazolamide is largely excreted unchanged, the focus of such tracer studies is less on identifying novel metabolites and more on quantifying its passage through the body.[2][7][8]

Key research applications include:

-

Pharmacokinetic (PK) Analysis: Precisely measuring the concentration of this compound in biological matrices (plasma, urine) over time to determine key PK parameters.

-

Bioavailability Studies: Accurately determining the fraction of an orally administered dose that reaches systemic circulation.[9]

-

Metabolic Flux Analysis (MFA): While Acetazolamide itself is not extensively metabolized, the labeled tracer can be used in conjunction with other labeled substrates to study the broader effects of carbonic anhydrase inhibition on central carbon metabolism.[4][10][11]

-

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the pharmacokinetics of Acetazolamide.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize typical pharmacokinetic parameters for Acetazolamide. While this data is derived from studies with the unlabeled compound, it is representative of the quantitative results that would be obtained in a tracer study using this compound.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~60-100% | [12] |

| Plasma Half-Life | 6-9 hours (normal renal function) | [2] |

| 28.5 hours (end-stage renal disease) | [13] | |

| Volume of Distribution (Vd) | 0.3 L/kg | [12] |

| Protein Binding | ~90% | [12] |

| Primary Route of Elimination | Renal Excretion (unchanged drug) | [2][7] |

| Population | Dosage Regimen | Resulting Serum Bicarbonate Change (mEq/L) | Reference(s) |

| Critically Ill Patients | 500 mg IV (single dose) | -6.4 (at 24 hours) | [14] |

| Mechanically Ventilated Patients | 500 mg IV (single dose) | from 31.9 to 25.4 (at 72 hours) | [15] |

| Mechanically Ventilated Patients | 250 mg IV (every 6 hours for 4 doses) | from 31.8 to 25.3 (at 72 hours) | [15] |

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Intravenous catheters

-

Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Administration:

-

Oral (PO) Group: Administer a single dose of the this compound suspension via oral gavage.

-

Intravenous (IV) Group: Administer a single bolus dose of this compound (solubilized in a suitable IV vehicle) via a tail vein catheter.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Sample Analysis:

-

Prepare plasma samples for analysis by protein precipitation followed by centrifugation.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. An unlabeled Acetazolamide standard would be used for calibration.

-

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability (by comparing PO and IV groups).

In Vitro Metabolic Stability Assay

This protocol is designed to confirm the low metabolic turnover of this compound.

Materials:

-

This compound

-

Liver microsomes (from human, rat, or other species of interest)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer. Pre-warm the mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein.

-

Analysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of this line can be used to calculate the in vitro half-life.

Visualizations: Pathways and Workflows

References

- 1. droracle.ai [droracle.ai]

- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. The pharmacokinetics of acetazolamide during CAPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetazolamide in the treatment of metabolic alkalosis in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single versus multiple doses of acetazolamide for metabolic alkalosis in critically ill medical patients: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Acetazolamide-13C2,d3

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability, and technical applications of Acetazolamide-13C2,d3, a stable isotope-labeled internal standard crucial for accurate bioanalytical quantification.

Commercial Availability and Supplier Specifications

This compound is a specialized chemical available from a select number of commercial suppliers. It is primarily intended for research use as an internal standard in quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Below is a summary of known suppliers and publicly available data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Isotopic Purity | Notes |

| MedChemExpress | HY-B0782S1 | C₂¹³C₂H₃D₃N₄O₃S₂ | 227.27 | Not specified on product page. | Described as a ¹³C- and deuterium-labeled Acetazolamide.[1][2] |

| Toronto Research Chemicals | Not explicitly found for -13C2,d3. A CoA for Acetazolamide-d3 (TRC-A161502) is available. | C₄H₃D₃N₄O₃S₂ (for -d3 variant) | 225.26 (for -d3 variant) | >95% Isotopic Purity (for -d3 variant)[3] | Researchers should inquire directly about the availability of the -13C2,d3 variant. |

Note: The availability and specifications of this compound can change. Direct contact with the suppliers is recommended to confirm current stock, pricing, and detailed purity information.

Mechanism of Action and Signaling Pathway

Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[4][5] This inhibition forms the basis of its therapeutic effects, which include reduction of intraocular pressure, diuresis, and management of mountain sickness. The stable isotope-labeled variant, this compound, exhibits the same pharmacological mechanism but can be differentiated from the unlabeled drug by its mass in mass spectrometry.

The primary signaling pathway affected by Acetazolamide is the carbonic anhydrase-mediated pH regulation system. By inhibiting CA, Acetazolamide leads to a decrease in the formation of hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). This has downstream effects in various tissues. For instance, in the proximal tubules of the kidneys, reduced H⁺ secretion leads to increased excretion of sodium, potassium, bicarbonate, and water, resulting in diuresis.[4]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Acetazolamide in biological matrices. The following is a generalized protocol for its use in an LC-MS/MS assay. This protocol should be optimized and validated for specific experimental conditions.

Quantification of Acetazolamide in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Acetazolamide in plasma samples.

Materials:

-

Plasma samples

-

Acetazolamide (unlabeled standard for calibration curve)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of unlabeled Acetazolamide in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the unlabeled Acetazolamide stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each plasma sample, calibration standard, and QC sample, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to achieve a final concentration of 100 ng/mL.

-

Vortex briefly to mix.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 column.

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the ion transitions for both Acetazolamide and this compound. For example, for Acetazolamide, a possible transition is m/z 220.9 → 83.3.[6] The transition for this compound will be shifted by +5 Da (2 from ¹³C and 3 from D).

-

Tune the instrument parameters (e.g., collision energy, declustering potential) for optimal signal intensity.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Acetazolamide) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Acetazolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound serves as an indispensable tool for researchers requiring precise and accurate quantification of Acetazolamide in complex biological matrices. Its use as an internal standard corrects for variability during sample preparation and analysis, leading to reliable pharmacokinetic and metabolic studies. While commercial availability is limited, the information provided in this guide offers a solid foundation for sourcing this compound and developing robust analytical methods. Researchers should always consult the supplier's specific documentation and validate their methods according to established guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. Acetazolamide - Wikipedia [en.wikipedia.org]

- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Acetazolamide-13C2,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Acetazolamide-13C2,d3, an isotopically labeled form of the carbonic anhydrase inhibitor, Acetazolamide. While this compound is labeled with stable isotopes and is not radioactive, it is essential to handle it with the same rigor as its non-labeled counterpart due to its pharmacological activity and potential hazards. The following information is a synthesis of available safety data sheets and toxicological information for both the labeled and non-labeled forms of Acetazolamide.

Compound Identification and Properties

This compound is a stable isotope-labeled version of Acetazolamide, where two carbon atoms and three hydrogen atoms have been replaced with Carbon-13 and Deuterium, respectively. This labeling makes it a valuable tool in pharmacokinetic and metabolic studies.

| Property | Value | Source |

| Chemical Formula | C₄H₃D₃N₄O₃S₂ | ChemicalBook[1] |

| Molecular Weight | 225.26 g/mol | ChemicalBook[1] |

| Appearance | White to yellowish-white fine crystalline powder | PubChem[2] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | ChemicalBook[1] |

| Melting Point | ~260 °C (with decomposition) | INCHEM[3] |

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS) for this compound and data for Acetazolamide, the compound presents the following hazards:

-

Reproductive Toxicity: May damage fertility or the unborn child.[6]

-

Potential for Organ Toxicity: May be harmful by inhalation, ingestion, or skin absorption, and may cause irritation to the mucous membranes and upper respiratory tract.[4]

GHS Hazard Pictograms:

(Note: Specific pictograms for the labeled compound were not available, these are based on the parent compound)

-

Health Hazard

-

Irritant

Signal Word: Warning[5]

Hazard Statements:

-

H361: Suspected of damaging fertility or the unborn child.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332+P313: If skin irritation occurs, get medical advice/attention.[4]

-

P337+P313: If eye irritation persists, get medical advice/attention.[4]

-

P362: Take off contaminated clothing and wash before reuse.[5]

Toxicological Data (for Acetazolamide)

The following toxicological data is for the non-labeled parent compound, Acetazolamide, and should be considered relevant for its isotopically labeled form.

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 4300 mg/kg |

| LD50 | Mouse | Intraperitoneal | 1175 mg/kg |

| LD50 | Rat | Intraperitoneal | 2750 mg/kg |

| LD50 | Dog | Intravenous | >2000 mg/kg |

| LD50 | Guinea Pig | Subcutaneous | >1500 mg/kg |

Source: Szabo-Scandic[7]

Carcinogenicity: No data available.[3] Mutagenicity: In a bacterial mutagenicity assay, acetazolamide was not mutagenic.[8] Teratogenicity: Acetazolamide has been shown to be teratogenic (limb defects) in mice, rats, hamsters, and rabbits.[8]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A standardized workflow for handling this compound in a laboratory setting to minimize exposure.

Caption: General Laboratory Workflow for Handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[1]

-

Use a chemical fume hood or other ventilated enclosure for procedures that may generate dusts or aerosols.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[4][6]

Storage

-

Store in a tightly closed container.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[6][7]

Spill and Disposal Procedures

A logical decision-making process for handling spills of this compound.

Caption: Spill Response and Cleanup Procedure.

-

Spill Cleanup: Avoid generating dust.[1] Sweep up or vacuum the spilled material and place it in a suitable container for disposal.[8]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local laws.[8] The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains.[1]

First Aid Measures

A summary of first aid procedures in case of exposure to this compound.

Caption: First Aid Response to Exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[7]

This technical guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals in a laboratory setting. It is crucial to always consult the most current Safety Data Sheet provided by the supplier before handling any chemical and to be familiar with your institution's specific safety protocols.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetazolamide (PIM 005) [inchem.org]

- 4. uccaribe.edu [uccaribe.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. vionausa.com [vionausa.com]

Methodological & Application

Application Note & Protocol: Quantification of Acetazolamide in Human Plasma by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Acetazolamide in biological matrices.

Introduction

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate and sensitive quantification of Acetazolamide in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Acetazolamide in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of Acetazolamide and an internal standard (IS) from plasma components. The analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Sample preparation is achieved through a straightforward protein precipitation technique, ensuring efficient removal of plasma proteins with good analyte recovery.

Experimental Protocols

Materials and Reagents

-

Standards: Acetazolamide (≥99% purity), Acetazolamide-d3 (internal standard, ≥99% purity)

-

Solvents: HPLC-grade acetonitrile and methanol, Formic acid (LC-MS grade)

-

Water: Ultrapure water (18.2 MΩ·cm)

-

Plasma: Blank human plasma (K2 EDTA as anticoagulant)

Instrumentation

-

LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm particle size) is recommended for good peak shape and resolution.[1]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Acetazolamide and Acetazolamide-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of Acetazolamide by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

-

Internal Standard Working Solution (50 µg/mL):

-

Dilute the Acetazolamide-d3 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 50 µg/mL.[1]

-

-

Precipitating Solution:

-

Acetonitrile.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the 50 µg/mL Acetazolamide-d3 internal standard working solution.[1]

-

Vortex for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[2]

Alternatively, a Solid Phase Extraction (SPE) protocol can be employed for sample cleanup.[1][3]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.80 mL/min |

| Gradient | Isocratic: 70% B |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 2.0 min[1] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Acetazolamide | 223.1 → 181.0 |

| Acetazolamide-d3 (IS) | 226.1 → 182.2 |

| Source Temperature | 500 °C |

| Nebulizer Gas (GS1) | 35 psi |

| Auxiliary Gas (GS2) | 40 psi |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Declustering Potential (DP) | Acetazolamide: 40 V, IS: 42 V |

| Collision Energy (CE) | Acetazolamide: 22 V, IS: 21 V |

Data Presentation

Calibration Curve

The method was found to be linear over the concentration range of 50.3–12046 ng/mL for Acetazolamide in human plasma.[1] The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 50.3 | 0.0091 |

| 101 | 0.0185 |

| 300 | 0.0548 |

| 601 | 0.110 |

| 1202 | 0.221 |

| 2403 | 0.442 |

| 4806 | 0.885 |

| 7227 | 1.33 |

| 9637 | 1.77 |

| 12046 | 2.21 |

| Data is illustrative and should be generated for each analytical run. |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results should meet the acceptance criteria of the US FDA guidelines (precision ≤15% CV, accuracy within ±15% of the nominal value).[1]

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 50.3 | 4.5 | 102.1 | 5.8 | 101.5 |

| LQC | 150 | 3.8 | 98.7 | 4.9 | 99.2 |

| MQC | 6000 | 2.9 | 101.5 | 3.7 | 100.8 |

| HQC | 9000 | 2.5 | 99.8 | 3.1 | 100.3 |

| Data is illustrative based on typical method performance. |

Recovery

The extraction recovery of Acetazolamide and the internal standard from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 3: Extraction Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Acetazolamide | 150 | 85.2 |

| 6000 | 87.5 | |

| 9000 | 86.1 | |

| Acetazolamide-d3 | 5000 | 88.3 |

| Data is illustrative. |

Visualizations

Caption: Experimental workflow for Acetazolamide quantification.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Acetazolamide Using Acetazolamide-¹³C₂,d₃

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Acetazolamide in biological matrices, primarily human plasma, using Acetazolamide-¹³C₂,d₃ as an internal standard. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies.

Introduction

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and acute mountain sickness.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic analysis, bioavailability, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Acetazolamide-¹³C₂,d₃, is the preferred method for quantitative bioanalysis using LC-MS/MS.[4][5][6] This is because it compensates for variability in sample preparation and instrument response, leading to higher precision and accuracy.[4][5][6][7] Acetazolamide-¹³C₂,d₃ is a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[8]

Mechanism of Action

Acetazolamide's primary mechanism of action is the inhibition of the carbonic anhydrase enzyme.[9][10][11] This enzyme is crucial for the reversible reaction of carbon dioxide hydration and carbonic acid dehydration.[11][12] By inhibiting this enzyme, Acetazolamide leads to an accumulation of carbonic acid, resulting in a decrease in blood pH.[9] This inhibition has several physiological effects depending on the tissue, including reduced reabsorption of sodium, bicarbonate, and chloride in the renal tubules, leading to diuresis.[9] In the eye, it decreases the production of aqueous humor, thereby reducing intraocular pressure.[10][11]